molecular formula C8H13IN4 B12618664 5-Iodo-1-(2-methylcyclohexyl)-1H-tetrazole CAS No. 919097-75-9

5-Iodo-1-(2-methylcyclohexyl)-1H-tetrazole

Cat. No.: B12618664
CAS No.: 919097-75-9
M. Wt: 292.12 g/mol
InChI Key: MTUDYPKHGYZSFA-UHFFFAOYSA-N
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Description

5-Iodo-1-(2-methylcyclohexyl)-1H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with an iodine atom and a 2-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-(2-methylcyclohexyl)-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylcyclohexylamine with sodium azide and iodine in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-(2-methylcyclohexyl)-1H-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: The tetrazole ring can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide, thiourea, or alkoxides in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted tetrazoles with different functional groups.

    Oxidation: Formation of tetrazole oxides or other oxidized derivatives.

    Reduction: Formation of reduced tetrazole derivatives.

Scientific Research Applications

5-Iodo-1-(2-methylcyclohexyl)-1H-tetrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 5-Iodo-1-(2-methylcyclohexyl)-1H-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-1-(2-methylcyclohexyl)-1H-1,2,3,4-tetrazole
  • 5-Iodo-1-(2-methylcyclohexyl)-1H-1,2,3-triazole
  • 5-Iodo-1-(2-methylcyclohexyl)-1H-1,2,4-triazole

Uniqueness

5-Iodo-1-(2-methylcyclohexyl)-1H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

919097-75-9

Molecular Formula

C8H13IN4

Molecular Weight

292.12 g/mol

IUPAC Name

5-iodo-1-(2-methylcyclohexyl)tetrazole

InChI

InChI=1S/C8H13IN4/c1-6-4-2-3-5-7(6)13-8(9)10-11-12-13/h6-7H,2-5H2,1H3

InChI Key

MTUDYPKHGYZSFA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1N2C(=NN=N2)I

Origin of Product

United States

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